molecular formula C11H18N2S B13531386 n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine

n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine

Cat. No.: B13531386
M. Wt: 210.34 g/mol
InChI Key: WHVLFWJDDBVQRM-UHFFFAOYSA-N
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Description

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is a compound that belongs to the class of tetrahydrobenzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tetrahydrobenzo[d]thiazole ring, which is a bicyclic structure containing both benzene and thiazole rings, and a propan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone to form the tetrahydrobenzo[d]thiazole ring. This intermediate is then reacted with a suitable alkylating agent, such as 1-bromopropane, to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine .

Scientific Research Applications

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine is unique due to its specific combination of the tetrahydrobenzo[d]thiazole ring and the propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets, such as bacterial DNA gyrase B and c-Met receptor tyrosine kinase, highlights its versatility and potential in drug development .

Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C11H18N2S/c1-2-7-12-8-11-13-9-5-3-4-6-10(9)14-11/h12H,2-8H2,1H3

InChI Key

WHVLFWJDDBVQRM-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NC2=C(S1)CCCC2

Origin of Product

United States

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